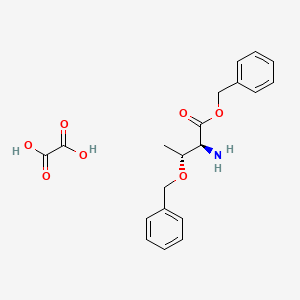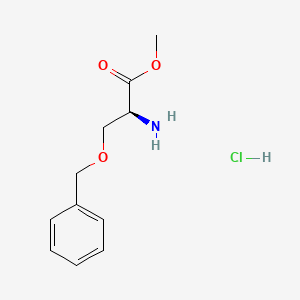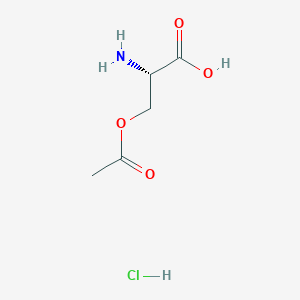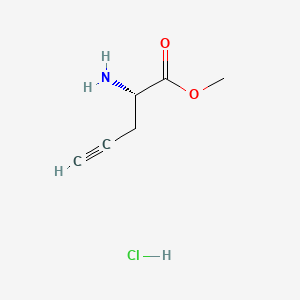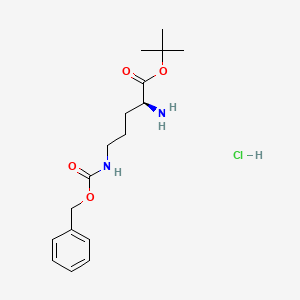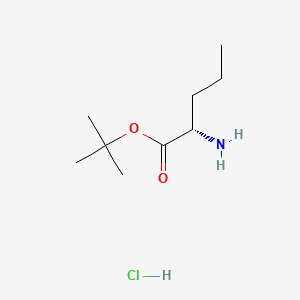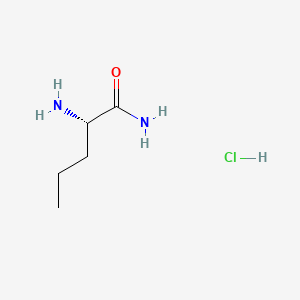
O-phospho-D-tyrosine
Übersicht
Beschreibung
O-phospho-D-tyrosine is a derivative of the amino acid D-tyrosine, where a phosphate group is attached to the hydroxyl group of the phenolic ring. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways. It is often used as a biochemical tool to study protein phosphorylation and dephosphorylation mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-phospho-D-tyrosine can be synthesized through several methods. One common approach involves the phosphorylation of D-tyrosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods: Industrial production of this compound often involves enzymatic phosphorylation using tyrosine kinases. This method is advantageous due to its specificity and efficiency. The process involves incubating D-tyrosine with adenosine triphosphate (ATP) and a suitable tyrosine kinase enzyme under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: O-phospho-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic ring can be oxidized to form quinones.
Reduction: The phosphate group can be reduced to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dephosphorylated tyrosine.
Substitution: Various substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
O-phospho-D-tyrosine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of O-phospho-D-tyrosine involves its interaction with specific proteins that recognize and bind to phosphorylated tyrosine residues. These interactions are crucial for signal transduction pathways, where phosphorylation and dephosphorylation events regulate various cellular processes. The molecular targets include protein tyrosine kinases and phosphatases, which add or remove phosphate groups, respectively .
Vergleich Mit ähnlichen Verbindungen
O-phospho-L-tyrosine: The L-isomer of O-phospho-D-tyrosine, which is more commonly found in nature and has similar biochemical properties.
Phosphoserine and Phosphothreonine: Other phosphorylated amino acids involved in signal transduction.
Uniqueness: this compound is unique due to its D-configuration, which makes it less susceptible to enzymatic degradation compared to its L-counterpart. This property makes it particularly useful in studies requiring stable phosphorylated compounds .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


